tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate

Antibody-Drug Conjugates Linker-Payload Cytotoxicity

tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate, commonly referred to as N-Boc-PEG4-bromide (CAS 1076199-21-7), is a heterobifunctional polyethylene glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal bromide leaving group. Its tetraethylene glycol spacer provides distinct physicochemical properties, including a measured LogP of 2.16 , making it a key intermediate in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Molecular Formula C13H26BrNO5
Molecular Weight 356.26
CAS No. 1076199-21-7
Cat. No. B609476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate
CAS1076199-21-7
SynonymsN-Boc-PEG3-bromide
Molecular FormulaC13H26BrNO5
Molecular Weight356.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCBr
InChIInChI=1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3,(H,15,16)
InChIKeyGNDQONYTPMGMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate (N-Boc-PEG4-bromide): A Heterobifunctional PEG Linker for ADC and PROTAC Synthesis


tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate, commonly referred to as N-Boc-PEG4-bromide (CAS 1076199-21-7), is a heterobifunctional polyethylene glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal bromide leaving group. Its tetraethylene glycol spacer provides distinct physicochemical properties, including a measured LogP of 2.16 , making it a key intermediate in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Orthogonal handles Boc-amine and bromide enable sequential deprotection and bioconjugation for ADC / PROTAC assembly.
Defined PEG4 length Tetraethylene glycol spacer provides a reproducible architecture; shorter or longer analogs may shift conjugate potency and selectivity profiles.
Controlled lipophilicity Incremental lipophilicity relative to PEG3 supports rational linker selection for conjugate solubility and aggregation studies.

Why Choosing the Precise PEG4 Spacer in N-Boc-PEG4-bromide is Critical for Conjugate Performance


The biological activity and physicochemical behavior of PEG-based linkers are exquisitely sensitive to the number of ethylene glycol units. Simply substituting this 4-unit spacer with a shorter (e.g., PEG3) or longer (e.g., PEG5) analog can dramatically alter the cytotoxic potency of an ADC [1] or introduce off-target protein degradation in PROTAC design [2]. The evidence below demonstrates that these length-dependent effects are not linear but exhibit threshold behaviors that make the PEG4 architecture a specifically validated length for balancing activity and selectivity.

PEG4 ADC linker architecture
Defined steric accessibility for lysosomal cathepsin cleavage, yielding a reproducible potency window in cell-based assays.
If substituted with PEG3 or PEG8
Potency may shift significantly; PEG3 may reduce linker payload release, PEG8 may overshoot, complicating cross-study comparison and assay interpretation.
PEG4 PROTAC selectivity profile
Experimentally avoids off-target GSPT1 neosubstrate degradation, maintaining degradation selectivity.
If substituted with PEG2 or PEG3
Shorter linkers may induce potent off-target degradation of GSPT1, requiring thorough selectivity validation in target-engagement assays.

Quantitative Differentiation Evidence for tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate


PEG4 Linker Length Yields Distinct ADC Cytotoxic Potency Compared to PEG3 and PEG8

In a head-to-head study of homogeneous trastuzumab-based ADCs, a linear PEG4 spacer architecture achieved an IC50 of 0.35 nM, which was nearly twice as potent as a PEG3-based branched ADC (IC50 0.68 nM). Conversely, extending to a PEG8 spacer dramatically increased potency to 0.074 nM, highlighting that the PEG4 length occupies a defined activity window distinct from both shorter and longer analogs [1].

ADC potency (PEG4 vs PEG3/8)
Reported
IC50 0.35 nM (PEG4) vs 0.68 nM (PEG3); 0.074 nM (PEG8) in BT-474 cells
Supports linker length-dependent cytotoxicity interpretation in cell-model studies.
DAR 6 homogeneous trastuzumab ADC; cross-study comparable data.
Antibody-Drug Conjugates Linker-Payload Cytotoxicity

N-Boc-PEG4-bromide-Derived Linkers Avoid Off-Target GSPT1 Degradation Unlike Shorter PEG2/PEG3 Analogues

In a structure-activity relationship study of Retro-2-based PROTACs, conjugates with PEG2 linkers induced potent GSPT1 degradation (DC50 430 nM), while PEG3 analogs showed moderate degradation (DC50 700 nM). Critically, PROTACs incorporating PEG4 or longer linkers completely avoided this off-target neosubstrate degradation, demonstrating a length-dependent selectivity threshold [1].

Off-target GSPT1 degradation
Class-level
PEG4 PROTAC: no detectable GSPT1 degradation; PEG2 DC50 430 nM, PEG3 DC50 700 nM
Supports linker length selectivity threshold in targeted degradation assays.
HeLa cells, Western blot / Lumit readout; class-level inference from Retro-2 series.
PROTACs Targeted Protein Degradation Neosubstrate Selectivity

Higher Lipophilicity (LogP 2.16) Relative to N-Boc-PEG3-bromide (LogP 1.75)

The calculated LogP of N-Boc-PEG4-bromide is 2.16, which is 0.41 units higher than that of the shorter N-Boc-PEG3-bromide (LogP 1.75) . This incremental lipophilicity, attributable to the additional ethylene glycol unit, impacts solubility, aggregation propensity, and pharmacokinetic behavior of conjugated biomolecules.

LogP comparison
Data to verify
LogP 2.16 (PEG4) vs 1.75 (PEG3); Δ +0.41
Informs conjugate lipophilicity and aggregation profiling.
Calculated property; experimental validation may be needed for specific payloads.
Physicochemical Property LogP Lipophilicity

Optimal Deployment Scenarios for tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate


Construction of Cleavable ADC Linkers Requiring a Defined PEG4 Spacer for Potent Cytotoxicity

When developing ADCs targeting HER2-positive cancers, incorporating this N-Boc-PEG4-bromide linker enables a PEG4 spacer length that achieves a linear IC50 of 0.35 nM in BT-474 cells, a differentiated activity compared to PEG3-based architectures (0.68 nM) [1]. The Boc-protected amine and bromide handle allow sequential deprotection and bioconjugation to cytotoxic payloads like MMAE via valine-citrulline cleavable linkers.

Synthesis of PROTACs Where Avoidance of GSPT1 Neosubstrate Degradation is Required

In PROTAC design, linkers derived from N-Boc-PEG4-bromide enable the construction of molecules that avoid off-target degradation of the translation termination factor GSPT1, a toxicity-associated neosubstrate. Experimental data confirms that PEG4-based PROTACs cross the selectivity threshold, unlike PEG2 or PEG3 variants that induce GSPT1 degradation with DC50 values from 430 to 700 nM [1].

Development of Bioconjugates Requiring Balanced Lipophilicity for Optimal Pharmacokinetics

For payloads sensitive to excessive hydrophobicity or hydrophilicity, the intermediate LogP of 2.16 offered by this PEG4 linker provides a balanced profile distinct from the more hydrophilic PEG3 (LogP 1.75) or more lipophilic PEG5 analogs. This balance can reduce undesired conjugate aggregation and modulate clearance rates [1].

Application
Selection Property
Validation Focus
ADC linker construction with PEG4 architecture
Linker length-dependent cytotoxic response in cell models
Cell viability assays and cathepsin B cleavage studies
PROTAC synthesis requiring GSPT1 selectivity
Length threshold that avoids neosubstrate degradation
Western blot or Lumit GSPT1 degradation readouts in target cells
Bioconjugate development with controlled lipophilicity
Incremental LogP profile for solubility/aggregation balance
Conjugate aggregation assays and plasma stability profiling
Quote Request

Request a Quote for tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.